Methyl ethenesulfonate
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Overview
Description
Methyl ethenesulfonate is an organic compound that belongs to the class of vinyl sulfones. It consists of a vinyl group bonded to a sulfone group, with a methyl group attached to the sulfone. This compound is known for its electrophilic properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ethenesulfonate can be synthesized through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonylating agents under specific conditions.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to yield vinyl sulfones, including methyl vinylsulfonate.
Industrial Production Methods
Industrial production of methyl vinylsulfonate typically involves large-scale sulfonylation reactions using olefins or alkynes as substrates. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted vinyl sulfones.
Scientific Research Applications
Methyl ethenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Methyl ethenesulfonate exerts its effects primarily through its electrophilic vinyl group, which reacts with nucleophiles such as thiols. The reaction mechanism involves the addition of the nucleophile to the double bond, followed by protonation to form a stable product . This reactivity is exploited in enzyme inhibition, where the compound covalently modifies the active site of cysteine proteases, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
- Divinyl sulfone
- Phenyl vinyl sulfone
- Ethyl vinyl sulfone
Comparison
Methyl ethenesulfonate is unique due to its methyl group, which influences its reactivity and solubility compared to other vinyl sulfones. For instance, phenyl vinyl sulfone has a phenyl group that provides different electronic and steric properties, affecting its reactivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and electrophilic nature make it a valuable reagent in various scientific and industrial processes.
Properties
CAS No. |
1562-31-8 |
---|---|
Molecular Formula |
C3H6O3S |
Molecular Weight |
122.15 g/mol |
IUPAC Name |
methyl ethenesulfonate |
InChI |
InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
InChI Key |
OIGSXRLVIQGTAV-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C=C |
Canonical SMILES |
COS(=O)(=O)C=C |
Origin of Product |
United States |
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